6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of various brominated pyridine derivatives, including those related to 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine, has been explored in several studies. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions to produce novel 6-bromo-imidazo[4,5-b]pyridine derivatives . Another study reports the synthesis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, focusing on the molecular geometry and intermolecular interactions in the solid state . Additionally, 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones have been obtained through bromination, serving as precursors for further chemical transformations .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been elucidated using various techniques. Single crystal X-ray diffraction data has been employed to investigate the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, revealing intermolecular hydrogen bonding and π-π interactions . Hirshfeld surface analysis has been used to determine intermolecular contacts in synthesized imidazo[4,5-b]pyridine derivatives . These studies provide insights into the molecular geometry and stabilization mechanisms in the solid state.
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives has been explored in the context of carbon-carbon coupling reactions, which are fundamental in organic synthesis . The bromination of pyridin-2(1H)-ones to produce 6-Bromomethyl-substituted derivatives is an example of such reactivity, enabling the synthesis of thieno- and furo[3,4-b]pyridin-2(1H)-ones and new amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives have been characterized using spectroscopic techniques and density functional theory (DFT) calculations. Spectroscopic characterization, including FT-IR and NMR, has been performed on 5-Bromo-2-(trifluoromethyl)pyridine . DFT and time-dependent DFT (TD-DFT) methods have been applied to study the electronic structure and non-linear optical (NLO) properties of these compounds . Additionally, the antimicrobial activities of these derivatives have been assessed, indicating potential biological relevance .
Scientific Research Applications
Chemical Synthesis and Structural Studies
Synthesis of Pyrrolo[3,2-b]pyridin-2-one Derivatives
The compound has been used in the synthesis of pyrrolo[3,2-b]pyridin-2-one derivatives, where its bromo-derivative was hydrogenated to give a debrominated dihydro-derivative and hydrolysed to the deacetylated derivative. This shows its utility in creating structurally diverse compounds (Jones & Phipps, 1974).
Total Synthesis of Natural Alkaloids
It serves as a precursor in the total synthesis of natural alkaloids like variolin B. The compound was used in a sequence involving selective and sequential palladium-mediated functionalization, highlighting its role in complex organic syntheses (Baeza et al., 2010).
Crystal and Molecular Structure Analysis
The compound's derivatives have been studied for their crystal and molecular structure, providing insights into molecular geometry in the solid state, and understanding of intermolecular hydrogen bonding and π-π interactions (Rodi et al., 2013).
Pharmaceutical and Biomedical Research
Development of Tyrosyl-tRNA Synthetase Inhibitors
Derivatives of this compound have been synthesized and evaluated for their potential as tyrosyl-tRNA synthetase inhibitors, indicating its relevance in drug discovery and medicinal chemistry (Jabri et al., 2023).
Synthesis of Antibacterial Compounds
The compound has been used as a precursor for synthesizing new polyheterocyclic ring systems, which were then evaluated for their antibacterial properties, showcasing its application in the development of new antimicrobial agents (Abdel‐Latif et al., 2019).
Role in Synthesis of Heterocyclic Compounds
It has also been instrumental in synthesizing various heterocyclic compounds with potential therapeutic applications, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues (Nechayev et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6-bromopyrrolo[3,2-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-15-16(19)9-14(17)10-18-15/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCMSZSQBFLIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640152 | |
Record name | 6-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1015609-27-4 | |
Record name | 6-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.